2-(allylthio)-8,8-dimethyl-5-(5-methylfuran-2-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione
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Overview
Description
2-(allylthio)-8,8-dimethyl-5-(5-methylfuran-2-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione is a complex organic compound with a unique chemical structure that combines features from several distinct chemical classes, including quinoline and furan derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
Synthesizing 2-(allylthio)-8,8-dimethyl-5-(5-methylfuran-2-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione typically involves multi-step organic reactions. Common synthetic routes might start with the preparation of the quinoline core, followed by functionalization steps to introduce the furan and allylthio groups. The reaction conditions often include specific catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
On an industrial scale, the production of this compound would involve optimizing the synthetic route for scalability. This would include selecting cost-effective reagents, minimizing reaction steps, and employing efficient purification techniques. Batch reactors or continuous flow systems could be used, depending on the desired production volume.
Chemical Reactions Analysis
Types of Reactions
2-(allylthio)-8,8-dimethyl-5-(5-methylfuran-2-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione can undergo a variety of chemical reactions, including:
Oxidation: The compound can be oxidized at specific functional groups, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can target the quinoline core or the allylthio group, yielding reduced forms.
Substitution: Various substitution reactions can introduce new functional groups onto the existing structure.
Common Reagents and Conditions
Reactions typically use reagents such as oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and catalysts (e.g., palladium on carbon) under controlled temperatures and pH levels.
Major Products
The major products depend on the specific reaction conditions and reagents used. For instance, oxidation might yield sulfoxides or sulfones, while reduction could produce simpler alkyl derivatives.
Scientific Research Applications
This compound's diverse chemical structure makes it a valuable candidate for research in multiple fields:
Chemistry: It can be used as a building block for synthesizing more complex molecules, studying reaction mechanisms, and developing new synthetic methods.
Biology: The compound's potential biological activity warrants exploration as a pharmacological agent, particularly in drug design and development.
Medicine: Investigating its therapeutic potential against various diseases, including its antimicrobial, antiviral, or anticancer properties.
Industry: Its chemical stability and reactivity make it suitable for applications in materials science, including the development of new polymers or as a catalyst in industrial processes.
Mechanism of Action
Molecular Targets and Pathways
The exact mechanism of action depends on the context in which the compound is used. In biological systems, it may interact with specific proteins, enzymes, or DNA, influencing cellular processes. Molecular docking studies and in vitro assays could elucidate these interactions, providing insights into its potential therapeutic effects.
Comparison with Similar Compounds
Comparing 2-(allylthio)-8,8-dimethyl-5-(5-methylfuran-2-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione with other compounds highlights its unique features:
Similar Compounds: Compounds like 2-(allylthio)-quinoline derivatives, 5-(5-methylfuran-2-yl)quinoline analogs, and tetrahydropyrimidine derivatives.
Uniqueness: The combination of the allylthio group with the quinoline and furan moieties, along with the tetrahydropyrimidine core, sets it apart, offering a unique set of properties for various applications.
Properties
IUPAC Name |
8,8-dimethyl-5-(5-methylfuran-2-yl)-2-prop-2-enylsulfanyl-5,7,9,10-tetrahydro-3H-pyrimido[4,5-b]quinoline-4,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3S/c1-5-8-28-20-23-18-17(19(26)24-20)16(14-7-6-11(2)27-14)15-12(22-18)9-21(3,4)10-13(15)25/h5-7,16H,1,8-10H2,2-4H3,(H2,22,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFQWNIUQIKDHKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2C3=C(CC(CC3=O)(C)C)NC4=C2C(=O)NC(=N4)SCC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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